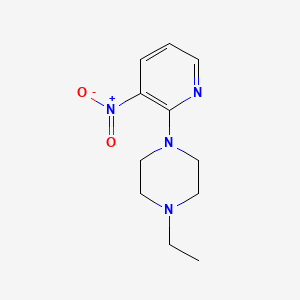
1-Ethyl-4-(3-nitropyridin-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine,1-ethyl-4-(3-nitro-2-pyridinyl)- is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine,1-ethyl-4-(3-nitro-2-pyridinyl)-, typically involves several key steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific methods used can vary depending on the desired derivative and its applications.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine,1-ethyl-4-(3-nitro-2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a catalyst.
Substitution: The ethyl group or the nitro-pyridinyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative .
Aplicaciones Científicas De Investigación
Piperazine,1-ethyl-4-(3-nitro-2-pyridinyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Piperazine,1-ethyl-4-(3-nitro-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The piperazine ring can also interact with receptors and enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine,1-ethyl-4-(6-nitro-3-pyridinyl)methyl-: This compound has a similar structure but with a different substitution pattern on the pyridinyl ring.
Piperazine,1-ethyl-4-(2-nitro-3-pyridinyl)-: This compound has a nitro group in a different position on the pyridinyl ring.
Uniqueness
Piperazine,1-ethyl-4-(3-nitro-2-pyridinyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the nitro group on the pyridinyl ring can affect the compound’s interactions with molecular targets and its overall pharmacological profile .
Propiedades
Fórmula molecular |
C11H16N4O2 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
1-ethyl-4-(3-nitropyridin-2-yl)piperazine |
InChI |
InChI=1S/C11H16N4O2/c1-2-13-6-8-14(9-7-13)11-10(15(16)17)4-3-5-12-11/h3-5H,2,6-9H2,1H3 |
Clave InChI |
LBRKOEWNCPYABP-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


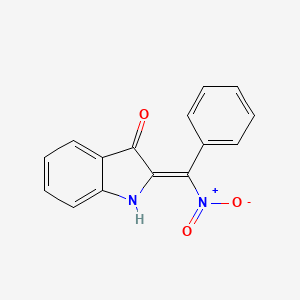
![1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15251545.png)
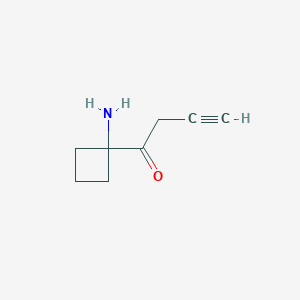
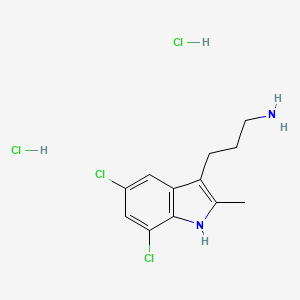

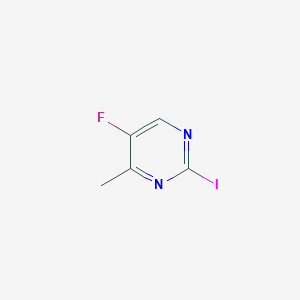
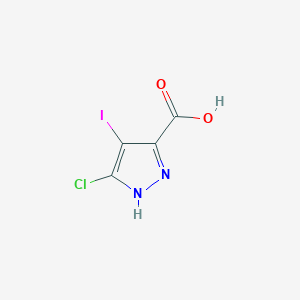
![(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B15251582.png)

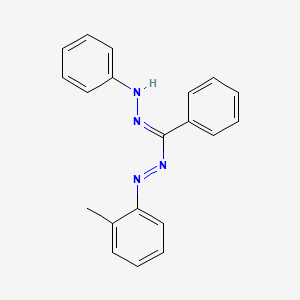
![2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B15251602.png)

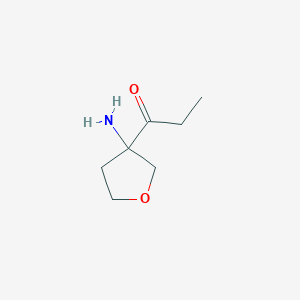
![2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid](/img/structure/B15251628.png)
